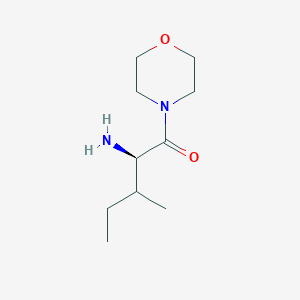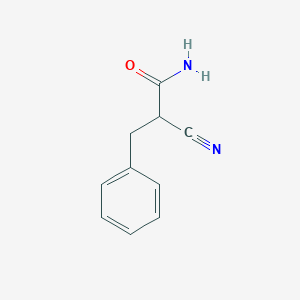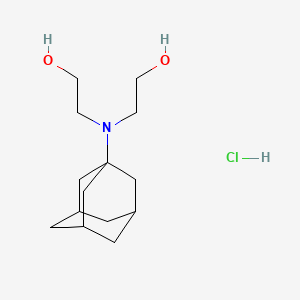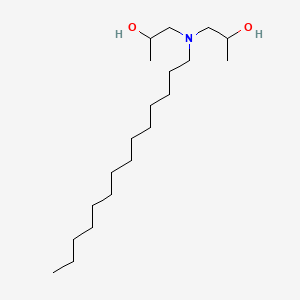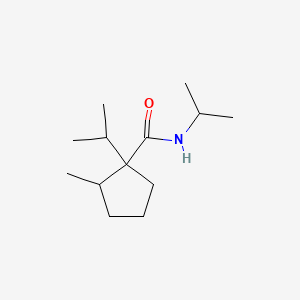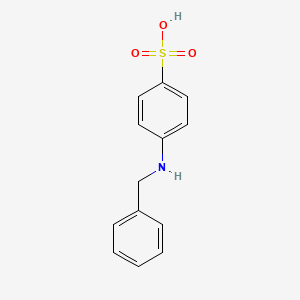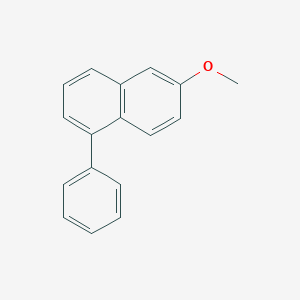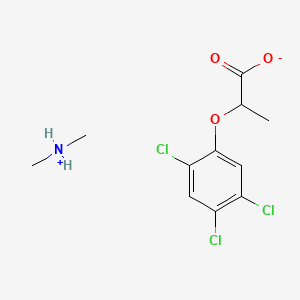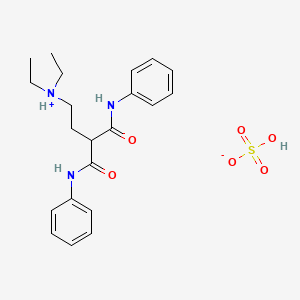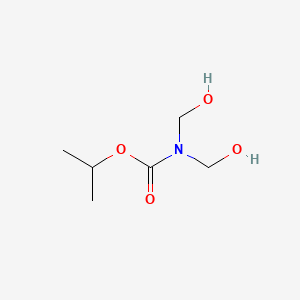
Isopropyl bis(hydroxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl bis(hydroxymethyl)carbamate is a chemical compound with the molecular formula C6H13NO4. It is a type of carbamate, which is a category of organic compounds formally derived from carbamic acid. Carbamates are known for their stability and are widely used in various industrial and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with formaldehyde and carbon dioxide. This reaction typically occurs under mild conditions and results in the formation of the carbamate group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps to ensure the final product’s quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbamate into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but they often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Isopropyl bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which isopropyl bis(hydroxymethyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form stable bonds with amines, making it useful in various chemical reactions. Additionally, its ability to undergo hydrolysis under certain conditions allows it to release active compounds in a controlled manner .
Comparaison Avec Des Composés Similaires
Ethyl carbamate: Another carbamate with similar chemical properties but different applications.
Methyl carbamate: Known for its use in agricultural chemicals and as a reagent in organic synthesis.
Uniqueness: Isopropyl bis(hydroxymethyl)carbamate is unique due to its specific molecular structure, which provides distinct stability and reactivity characteristics. Its dual hydroxymethyl groups make it particularly useful in applications requiring precise control over chemical reactions .
Propriétés
Numéro CAS |
4987-75-1 |
|---|---|
Formule moléculaire |
C6H13NO4 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
propan-2-yl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO4/c1-5(2)11-6(10)7(3-8)4-9/h5,8-9H,3-4H2,1-2H3 |
Clé InChI |
DSMDTSQLIDMSDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)N(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


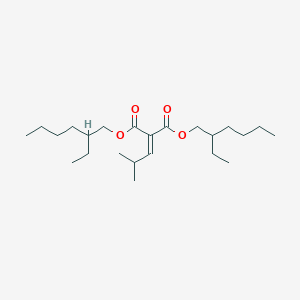
![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)
